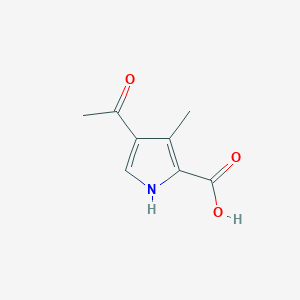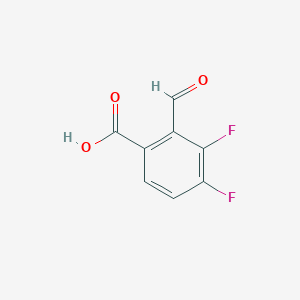
3,4-Difluoro-2-formylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-2-formylbenzoic acid is an organic compound with the molecular formula C8H4F2O3. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and one formyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-Difluoro-2-formylbenzoic acid involves the fluorination of 2-formylbenzoic acid. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be catalyzed by a transition metal such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors like 3,4-difluorotoluene. The process includes oxidation to introduce the formyl group followed by further functionalization to achieve the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-formylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3,4-Difluoro-2-carboxybenzoic acid.
Reduction: 3,4-Difluoro-2-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-2-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-formylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to more potent and specific effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzoic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.
2,4-Difluoro-3-formylbenzoic acid: Has a different substitution pattern, which can affect its reactivity and applications.
3,5-Difluoro-4-formylbenzoic acid: Similar structure but with different positions of fluorine and formyl groups, leading to distinct chemical properties.
Uniqueness
3,4-Difluoro-2-formylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of various complex molecules.
Properties
CAS No. |
2385273-71-0 |
|---|---|
Molecular Formula |
C8H4F2O3 |
Molecular Weight |
186.11 g/mol |
IUPAC Name |
3,4-difluoro-2-formylbenzoic acid |
InChI |
InChI=1S/C8H4F2O3/c9-6-2-1-4(8(12)13)5(3-11)7(6)10/h1-3H,(H,12,13) |
InChI Key |
HNGFHDGFCYOCLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



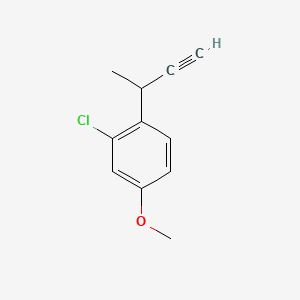

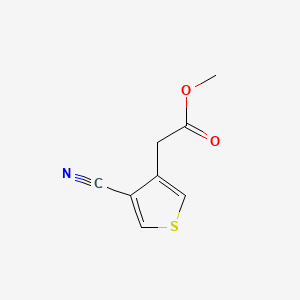
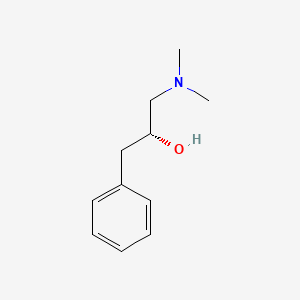
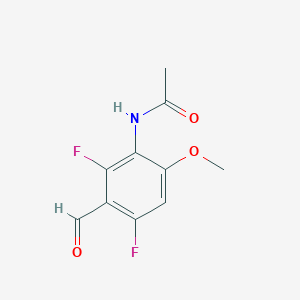
![tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate](/img/structure/B13454079.png)
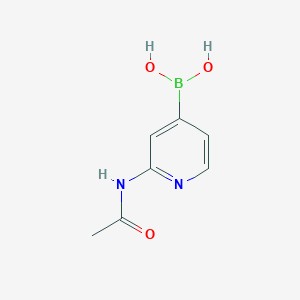
![{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454095.png)

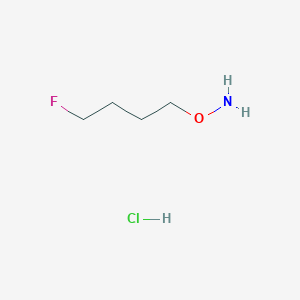
![1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B13454116.png)
